5,6-Dichloro Substitution Enhances hIK1 Channel Activation Potency by Up to 100-Fold Versus Unsubstituted Parent Scaffold
Structure-activity relationship studies across 30 benzimidazolone derivatives established that chlorine substitution at the 5- and 6-positions markedly enhances potency for hIK1 (KCa3.1) potassium channel activation relative to the unsubstituted parent compound 1-EBIO. The derivative bearing the 5,6-dichloro substitution pattern, DCEBIO (5,6-dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one), was identified as the most potent compound in the series [1][2]. This represents class-level inference for the 5,6-dichlorobenzimidazolone scaffold, demonstrating that the 5,6-dichloro substitution pattern confers a substantial and quantifiable potency advantage that is not observed with other substitution patterns or the unsubstituted core.
| Evidence Dimension | Potency enhancement for hIK1 channel activation |
|---|---|
| Target Compound Data | 5,6-Dichloro-1-ethyl-benzimidazolone (DCEBIO) exhibits 20-fold and 100-fold improvement in potency compared to unsubstituted parent 1-EBIO across two distinct assay systems. |
| Comparator Or Baseline | 1-EBIO (1-ethyl-1,3-dihydro-2H-benzimidazol-2-one; unsubstituted at 5- and 6-positions) at concentrations of 0.6–1 mM. |
| Quantified Difference | 20-fold more potent in T84 monolayer short-circuit current assays; 100-fold more potent in hIK1 patch-clamp assays; several-fold more potent in ⁸⁶Rb⁺ uptake assays. |
| Conditions | T84 colonic epithelial cell monolayers (short-circuit current measurements); patch-clamp electrophysiology on hIK1 channels; ⁸⁶Rb⁺ flux assays. |
Why This Matters
Procurement of compounds incorporating the 5,6-dichlorobenzimidazolone scaffold, rather than unsubstituted or alternatively substituted analogs, is essential for achieving the potency levels required in ion channel pharmacology and cystic fibrosis drug discovery programs.
- [1] Singh S, Syme CA, Singh AK, Devor DC, Bridges RJ. Benzimidazolone activators of chloride secretion: potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease. J Pharmacol Exp Ther. 2001;296(2):600-611. PMID: 11160649. View Source
- [2] ScienceOpen. Benzimidazolone activators of chloride secretion: potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease. Abstract. View Source
